FIPI Demonstrates Pan-Isoform Potency vs. Highly Selective PLD1 and PLD2 Inhibitors
FIPI inhibits both PLD1 and PLD2 with comparable nanomolar potency, unlike isoform-selective compounds. In direct comparative studies, FIPI is used as the reference 'pan-inhibitor' (PLDi) to benchmark the effects of PLD1-selective (VU0359595) and PLD2-selective (VU0364739) inhibitors [1]. FIPI's IC50 values for PLD1 and PLD2 are 25 nM and 20 nM, respectively, providing near-equipotent dual inhibition [2]. In contrast, VU0359595 exhibits an IC50 of 3.7 nM for PLD1 but a 1,700-fold lower potency for PLD2 (IC50 = 6.4 μM), demonstrating high selectivity .
| Evidence Dimension | Inhibitory Potency (IC50) on PLD1 and PLD2 |
|---|---|
| Target Compound Data | PLD1 IC50 = 25 nM; PLD2 IC50 = 20 nM |
| Comparator Or Baseline | VU0359595: PLD1 IC50 = 3.7 nM, PLD2 IC50 = 6,400 nM |
| Quantified Difference | FIPI: ~1.25x difference between isoforms; VU0359595: >1,700x difference |
| Conditions | Biochemical assays using recombinant human PLD1 and PLD2 |
Why This Matters
For studies requiring simultaneous inhibition of both PLD isoforms (e.g., to mimic a complete knockout or validate a target where both isoforms are implicated), FIPI is the appropriate chemical tool, whereas VU0359595 would leave PLD2 activity largely unaffected.
- [1] Brown, H. A., et al. (2017). Targeting phospholipase D in cancer, infection and neurodegenerative disorders. Nature Reviews Drug Discovery, 16(5), 351-367. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. FIPI Ligand Activity Chart. View Source
